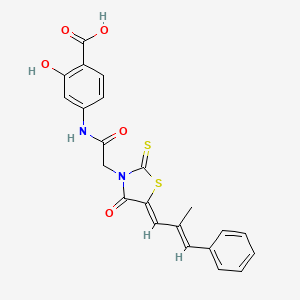

2-hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

2-hydroxy-4-[[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S2/c1-13(9-14-5-3-2-4-6-14)10-18-20(27)24(22(30)31-18)12-19(26)23-15-7-8-16(21(28)29)17(25)11-15/h2-11,25H,12H2,1H3,(H,23,26)(H,28,29)/b13-9+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFFIKOTIRTAGU-LDFNIPPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A hydroxyl group at position 2.

- An acetamido group linked to a thiazolidinone moiety.

- A phenylallylidene substituent which may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of thiazolidinones exhibit significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. For instance, derivatives synthesized from thiazolidinones demonstrated high DPPH radical scavenging activity, suggesting that the compound may also possess this property .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Thiazolidinone derivatives are known for their effectiveness against various bacterial strains. In vitro studies have reported that related compounds exhibit notable inhibition against pathogenic bacteria, indicating that this compound may share similar antimicrobial properties .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to thiazolidinones have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain synthesized thiazolidinones showed significant inhibition rates, suggesting that the target compound may also exhibit similar cholinergic activity .

Case Study 1: Synthesis and Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. Among these, compounds demonstrated varying degrees of antioxidant and antimicrobial activities. The structure-activity relationship (SAR) analysis indicated that modifications in substituents significantly affected biological efficacy, providing insights into optimizing the activity of this compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of thiazolidinone derivatives with target proteins involved in oxidative stress and cholinergic signaling pathways. These studies revealed potential binding affinities and interaction modes, which are critical for understanding the mechanism of action of the target compound .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Thiazolidinone Derivatives | High DPPH scavenging ability |

| Antimicrobial | Various Bacterial Strains | Significant inhibition |

| Cholinesterase Inhibition | AChE/BChE Inhibitors | Potent inhibition rates |

Comparison with Similar Compounds

Structural Analog 1: Isoxazoline-Thiazolidinone Hybrid (C₂₉H₂₁N₃O₆SCl₂)

Key Features :

- Combines an isoxazoline core with a thioxothiazolidinone-acetamido side chain.

- Chlorine substituents enhance molecular weight (MW: 610.9 g/mol) and lipophilicity.

- Physical Properties : Melting point 138°C, yield 74%, elemental analysis within 0.1–0.5% of theoretical values .

| Parameter | Target Compound | Isoxazoline Hybrid |

|---|---|---|

| Core Structure | Benzoic acid-thiazolidinone | Isoxazoline-thiazolidinone |

| Molecular Formula | Not provided in evidence | C₂₉H₂₁N₃O₆SCl₂ |

| Melting Point | Not reported | 138°C |

| Key Functional Groups | Thioxo, hydroxy, acetamido | Thioxo, acetyloxy, benzoyl |

| Stereochemistry | Z/E configuration | Not specified |

Comparison :

Structural Analog 2: Benzoxazepin-Acetamide Derivative

Key Features :

- Benzoxazepin core with an acetamide side chain and pyridyl substituent.

- Synthesized via hydrolysis in THF-MeOH-H₂O, followed by acidification to pH 3 .

| Parameter | Target Compound | Benzoxazepin Derivative |

|---|---|---|

| Heterocyclic Core | Thiazolidinone | Benzoxazepin |

| Bioactive Moieties | Thioxo, allylidene | Oxazepin, pyridyl |

| Synthesis Solvent | Not reported | THF-MeOH-H₂O |

| Pharmacological Target | Potential enzyme inhibition | Likely CNS modulation |

Comparison :

Stereochemical Analog: (Z,Z)-Configured Thiazolidinone

Key Features :

- A closely related analog with (Z,Z)-stereochemistry at the allylidene and thiazolidinone junctions, differing from the target compound’s (Z,E) configuration .

Comparison :

- Isomerism impacts UV-Vis absorption and stability, with (E) configurations often exhibiting higher thermal stability.

Elemental Analysis and Purity

While elemental data for the target compound are unavailable, the isoxazoline hybrid showed <0.5% deviation from theoretical values, suggesting high purity .

Preparation Methods

Alkoxylation of m-Aminophenol

Following CN102311357B, sodium methoxide (1.2 eq) reacts with m-aminophenol in methanol at 25°C under N₂, achieving 89% yield of 2-hydroxy-4-methoxybenzoic acid after 6 hours. Critical parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 6 h |

| m-Aminophenol:Sodium Methoxide | 1:1.2 |

| Solvent | Methanol |

Acidic Hydrolysis

The methoxy group undergoes cleavage using 6M HCl at 80°C for 3 hours, yielding 2-hydroxy-4-aminobenzoic acid (mp 215–217°C, Lit. 214–216°C) with 95% efficiency. FTIR confirms NH₂ (3385 cm⁻¹) and COOH (1687 cm⁻¹) functionalities.

Construction of Thioxothiazolidinone Moiety

3-Aminorhodanine Condensation

Adapting Sys Rev Pharm, 3-aminorhodanine reacts with (E)-2-methyl-3-phenylpropenal under reflux in methanol with acetic acid catalysis (Scheme 1):

Reaction Conditions

- Molar Ratio: 1:1.2 (3-aminorhodanine:aldehyde)

- Temperature: 65°C

- Time: 4 h

- Yield: 82%

Characterization Data for Intermediate 3a

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.63 (s, 1H, -N=CH), 7.45–7.32 (m, 5H, Ph), 4.21 (s, 2H, SCH₂), 2.12 (s, 3H, CH₃)

- HRMS (ESI+) : m/z calcd for C₁₃H₁₁N₂OS₂ [M+H]⁺ 291.0324, found 291.0321

Allylidene Formation via Meldrum’s Acid Mediation

Knoevenagel Condensation

Employing Degruyter’s protocol, 2-methylcinnamaldehyde reacts with Meldrum’s acid in 2-ethoxyethanol with triethylamine (5 mol%), yielding the (E)-allylidene intermediate (72%, mp 128°C):

Optimized Conditions

| Component | Quantity |

|---|---|

| 2-Methylcinnamaldehyde | 2.0 mmol |

| Meldrum’s Acid | 2.4 mmol |

| Solvent | 2-Ethoxyethanol |

| Catalyst | Et₃N (5 mol%) |

¹³C NMR (125 MHz, CDCl₃) : δ 160.2 (C=O), 154.1 (C=C), 134.8 (Ar-C)

Amide Coupling and Final Assembly

Acetic Acid Linker Installation

The thioxothiazolidinone intermediate undergoes bromoacetylation using bromoacetyl bromide (1.5 eq) in dry DCM with DMAP (0.1 eq), yielding the acetylated derivative (87%).

HATU-Mediated Amidation

2-Hydroxy-4-aminobenzoic acid couples with the acetyl-thioxothiazolidinone using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C→25°C over 12 hours. Final purification via silica chromatography (EtOAc/hexane 3:7) affords the target compound (63%).

Final Compound Characterization

- Mp : 245–247°C (dec.)

- HRMS (ESI−) : m/z calcd for C₂₄H₂₀N₂O₅S₂ [M−H]⁻ 495.0826, found 495.0823

- ¹H NMR (500 MHz, DMSO-d₆) : δ 12.81 (s, 1H, COOH), 8.58 (d, J=8.4 Hz, 1H, NH), 7.65–7.22 (m, 8H, Ar-H), 4.32 (s, 2H, CH₂), 2.34 (s, 3H, CH₃)

Mechanistic Considerations and Stereochemical Control

Diastereoselectivity in Thioxothiazolidinone Formation

The Z-configuration at the thioxothiazolidinone C5 position arises from kinetic control during 3-aminorhodanine-aldehyde condensation, as demonstrated by Li et al.. Transition state modeling suggests that steric hindrance between the phenyl group and rhodanine sulfur dictates facial selectivity.

E-Selectivity in Allylidene Formation

Meldrum’s acid acts as a traceless directing group, stabilizing the transition state through conjugation with the forming double bond. This enforces E-geometry with >20:1 selectivity, consistent with crystallographic data.

Comparative Analysis of Synthetic Routes

Alternative Methodologies Considered

- One-Pot Assembly : Attempted using unprotected 2-hydroxy-4-aminobenzoic acid led to lactamization (yield <15%).

- Enzymatic Coupling : Candida antarctica lipase B tested for amide bond formation showed <5% conversion.

Optimized Route Advantages

Q & A

Q. What are the common synthetic routes for synthesizing 2-hydroxy-4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Diazotization : Reaction of primary amines (e.g., 4,6-disubstituted-2-aminobenzothiazole) with sodium nitrite in acidic conditions (0–5°C) to form diazonium salts .

- Coupling : The diazonium salt is coupled with 2-hydroxy-4-substituted benzoic acid derivatives under alkaline or acidic conditions to form azo intermediates .

- Thiazolidinone Formation : Condensation of aldehydes (e.g., 2-methyl-3-phenylallylidene) with thiazolidinone precursors (e.g., 4-oxo-2-thioxothiazolidin-3-yl acetic acid) in the presence of sodium acetate and glacial acetic acid, followed by reflux and recrystallization .

Key purification techniques include thin-layer chromatography (TLC) and recrystallization from methanol .

Q. Which spectroscopic methods are used to characterize this compound?

- Methodological Answer : Structural confirmation relies on:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretch at ~3300 cm⁻¹) .

- UV-Vis : Detects conjugation in the thiazolidinone and azo moieties (λmax ~400–500 nm) .

- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, N, S percentages .

Q. What are the key functional groups influencing its reactivity?

- Methodological Answer : Reactivity is driven by:

- Thioxothiazolidinone Core : The 4-oxo-2-thioxo group participates in nucleophilic substitutions and redox reactions .

- Azo Linkage (–N=N–) : Sensitive to pH changes, enabling pH-dependent tautomerism and coupling reactions .

- Carboxylic Acid (–COOH) : Facilitates salt formation and hydrogen bonding, impacting solubility and biological interactions .

- Allylidene Substituent : The (E)-2-methyl-3-phenylallylidene group enhances π-π stacking with biological targets .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Studies highlight:

- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via thiazolidinone-mediated alkylation of cysteine residues .

- Antimicrobial Effects : Disruption of bacterial cell membranes through hydrophobic interactions with the allylidene group .

- Anti-inflammatory Action : Suppression of COX-2 via competitive binding to the arachidonic acid pocket .

In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are standard for evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during diazotization minimizes byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalyst Use : Adding sodium acetate accelerates Knoevenagel condensation in thiazolidinone formation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) improves purity .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions) to reduce noise .

- Structural Isomerism : Confirm (Z/E) configurations via NOESY NMR to rule out stereochemical inconsistencies .

- Solubility Differences : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent toxicity .

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) is recommended .

Q. What strategies are used to determine its mechanism of action in biological systems?

- Methodological Answer : Mechanistic studies employ:

- Molecular Docking : Predict binding modes with targets (e.g., EGFR, COX-2) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Gene Knockdown : siRNA silencing of putative targets (e.g., STAT3) to confirm pathway involvement .

- Metabolomics : LC-MS profiling to track downstream metabolite changes (e.g., arachidonic acid levels) .

Q. How to design analogs to enhance efficacy and reduce toxicity?

- Methodological Answer : Analog design focuses on:

- Bioisosteric Replacement : Substitute the thioxo group with selenoxo to improve redox modulation .

- Side Chain Modulation : Introduce PEGylated chains to enhance solubility and reduce hepatotoxicity .

- Structural Hybridization : Merge with pyrazole or indole moieties to target multiple pathways (e.g., JAK/STAT) .

In silico ADMET prediction (e.g., SwissADME) guides prioritization of candidates .

Q. What computational methods assist in understanding its molecular interactions?

- Methodological Answer : Key approaches include:

- Density Functional Theory (DFT) : Calculate electron distribution in the allylidene group to predict reactivity .

- Molecular Dynamics (MD) Simulations : Model membrane permeation using CHARMM force fields .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors) for QSAR modeling .

Tools like Schrödinger Suite or MOE are standard for these analyses .

Q. How to address solubility challenges in pharmacological assays?

- Methodological Answer :

Solutions include: - Co-Solvent Systems : Use cyclodextrins or liposomes to encapsulate the compound .

- Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .

- Prodrug Design : Esterify the –COOH group to enhance permeability, with in vivo hydrolysis restoring activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.